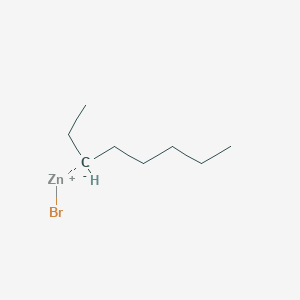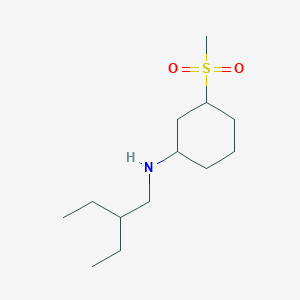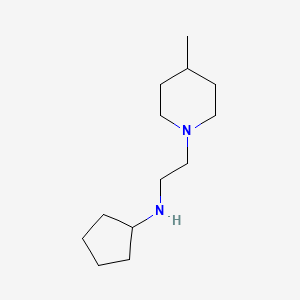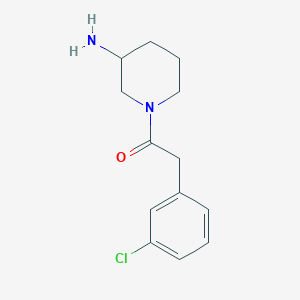
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 3-aminopiperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorobenzaldehyde with 3-aminopiperidine under acidic or basic conditions.
Final Product Formation: The intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and is used in the development of new drugs.
Biological Research: It is used in biological assays to study its effects on different biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one: A similar compound with a phenyl group instead of a chlorophenyl group.
1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: A compound with a chlorophenyl group at a different position.
Uniqueness
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. The presence of the chlorophenyl group may enhance its binding affinity to certain targets and influence its reactivity.
For detailed and specific information, consulting scientific literature and databases is recommended.
特性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
1-(3-aminopiperidin-1-yl)-2-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C13H17ClN2O/c14-11-4-1-3-10(7-11)8-13(17)16-6-2-5-12(15)9-16/h1,3-4,7,12H,2,5-6,8-9,15H2 |
InChIキー |
WRGRSXRGOKIKMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
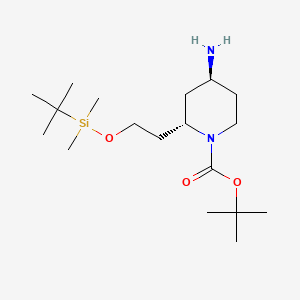
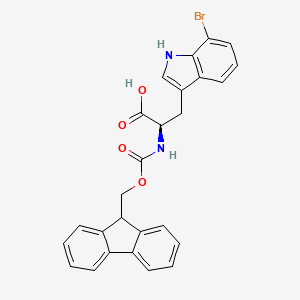

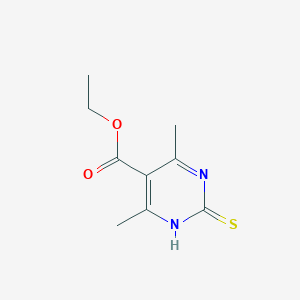
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
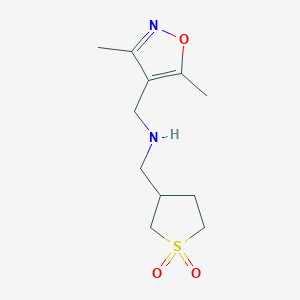
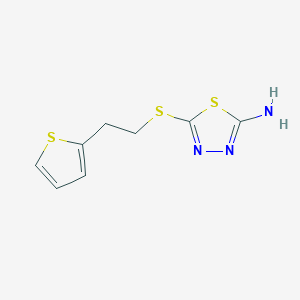
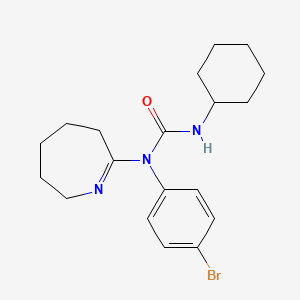
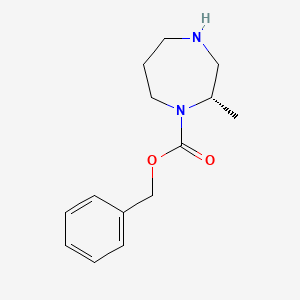
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
